2-(Pyridin-2-yl)benzo[d]oxazol-4-amine
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Overview
Description
2-(Pyridin-2-yl)benzo[d]oxazol-4-amine is a heterocyclic compound that contains both pyridine and benzoxazole moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Pyridin-2-yl)benzo[d]oxazol-4-amine typically involves the condensation of 2-aminopyridine with 2-hydroxybenzonitrile under acidic conditions. The reaction proceeds through the formation of an intermediate, which then cyclizes to form the benzoxazole ring. The reaction is usually carried out in the presence of a dehydrating agent such as phosphorus oxychloride or polyphosphoric acid to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, the use of automated systems for monitoring and controlling reaction parameters can improve the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
2-(Pyridin-2-yl)benzo[d]oxazol-4-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can lead to the formation of amine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyridine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydride or potassium tert-butoxide.
Major Products Formed
Oxidation: Formation of N-oxides.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted pyridine derivatives.
Scientific Research Applications
2-(Pyridin-2-yl)benzo[d]oxazol-4-amine has several scientific research applications:
Medicinal Chemistry: The compound is investigated for its potential as a kinase inhibitor and anti-inflammatory agent.
Materials Science: It is used in the development of organic semiconductors and light-emitting diodes.
Organic Synthesis: The compound serves as a building block for the synthesis of more complex heterocyclic compounds.
Mechanism of Action
The mechanism of action of 2-(Pyridin-2-yl)benzo[d]oxazol-4-amine involves its interaction with specific molecular targets, such as kinases. The compound binds to the active site of the kinase, inhibiting its activity and thereby modulating various cellular pathways. This inhibition can lead to anti-inflammatory and anti-cancer effects .
Comparison with Similar Compounds
Similar Compounds
- 2-(Pyridin-4-yl)benzo[d]oxazol-5-amine
- 2-(Benzo[d]oxazol-2-yl)aniline
- 3-(Benzo[d]oxazol-2-yl)-5-(1-(piperidin-4-yl)-1H-pyrazol-4-yl)pyridin-2-amine
Uniqueness
2-(Pyridin-2-yl)benzo[d]oxazol-4-amine is unique due to its specific substitution pattern, which imparts distinct electronic and steric properties. This uniqueness makes it a valuable compound for targeted drug design and materials science applications .
Properties
Molecular Formula |
C12H9N3O |
---|---|
Molecular Weight |
211.22 g/mol |
IUPAC Name |
2-pyridin-2-yl-1,3-benzoxazol-4-amine |
InChI |
InChI=1S/C12H9N3O/c13-8-4-3-6-10-11(8)15-12(16-10)9-5-1-2-7-14-9/h1-7H,13H2 |
InChI Key |
NEYUMNKZNMSFRD-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=NC(=C1)C2=NC3=C(C=CC=C3O2)N |
Origin of Product |
United States |
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